molecular formula C9H12O2S B1294505 Ethyl p-tolyl sulfone CAS No. 7569-34-8

Ethyl p-tolyl sulfone

Cat. No. B1294505
CAS RN: 7569-34-8
M. Wt: 184.26 g/mol
InChI Key: XBZQMVYXYKDYPA-UHFFFAOYSA-N
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Description

Ethyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene, is a colorless crystalline compound . It is used in the synthesis of 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protected derivatives and serves as a starting reagent for the synthesis of optically active indan-2-ols .


Synthesis Analysis

Ethyl p-tolyl sulfone has been prepared by several groups over the years employing a variety of synthetic strategies. These include ethynyl Grignard addition to p-toluenesulfonyl fluoride, dehydroiodination of (E)-2-iodo-1-tosyl-1-ethene, oxidative elimination of β-[(4-methylphenyl)seleno]vinyl sulfone, dehydrobromination of cis- and trans-2-bromovinyl 4-methylphenyl sulfone, diazotization of 4-[(4-methylphenyl)sulfonyl]-5-aminoisoxazole, and oxidation of ethynyl thioether . The modified strategy commonly used today is an established Friedel–Crafts based procedure .


Molecular Structure Analysis

The molecular formula of Ethyl p-tolyl sulfone is C9H12O2S . Its molecular weight is 184.26 g/mol . The IUPAC name is 1-ethylsulfonyl-4-methylbenzene . The InChI is 1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

Ethyl p-tolyl sulfone is used in electrocyclic reactions such as dipolar cycloaddition, Diels–Alder reaction, and ene cyclization. It acts as an electron-poor Michael acceptor in conjugate additions . It also undergoes direct displacement with organometallic complexes to give aryl- or alkylacetylenes .


Physical And Chemical Properties Analysis

Ethyl p-tolyl sulfone appears as colorless crystals . It has a melting point of 74–75°C . It is soluble in most organic solvents . The compound has a topological polar surface area of 42.5 Ų .

Scientific Research Applications

Organic Synthesis

Ethyl p-tolyl sulfone: serves as a versatile building block in organic synthesis. It’s particularly useful in the synthesis of sulfonyl derivatives , which are crucial intermediates in creating a variety of complex organic molecules. For instance, it can be used to synthesize tosvinyl protected derivatives , which are valuable in protecting group strategies during the synthesis of multifunctional organic compounds .

Catalysis

Sulfone, ethyl p-tolyl: plays a role in catalysis, particularly in metal-catalyzed reactions . It’s involved in the functionalization of C–S bonds, which is a key step in the synthesis of various catalytic materials. This includes its use in Pd-catalyzed Suzuki cross-couplings , where it acts as a pronucleophile with boronic acids, facilitating the creation of biaryl compounds .

Electrolytes for Energy Storage

The compound is also explored in the field of energy storage, particularly in the development of electrolytes for lithium-ion batteries . Its structural properties may contribute to the stability and efficiency of battery electrolytes, which is crucial for enhancing the performance of rechargeable batteries .

Safety and Hazards

Ethyl p-tolyl sulfone is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to handle the product only in a closed system or provide appropriate exhaust ventilation .

Future Directions

Sulfones, including Ethyl p-tolyl sulfone, are highly versatile building blocks for organic synthesis and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis and future directions have been discussed .

properties

IUPAC Name

1-ethylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQMVYXYKDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226600
Record name Sulfone, ethyl p-tolyl
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Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl p-tolyl sulfone

CAS RN

7569-34-8
Record name 1-(Ethylsulfonyl)-4-methylbenzene
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Record name Ethyl p-tolyl sulfone
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Record name Ethyl p-tolyl sulfone
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Record name Sulfone, ethyl p-tolyl
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Record name Ethyl p-tolyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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